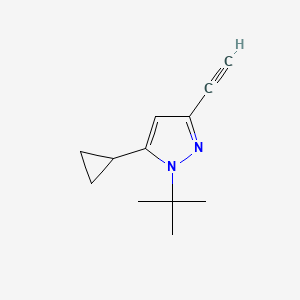![molecular formula C22H20N2O4S B2369531 Acétate de benzyle {[3-cyano-4-(2-méthoxyphényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl} CAS No. 312508-07-9](/img/structure/B2369531.png)
Acétate de benzyle {[3-cyano-4-(2-méthoxyphényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C22H20N2O4S . Its molecular weight is 408.4702 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the sources I found .Applications De Recherche Scientifique
Dérivés de la cyanoacétamide dans la synthèse hétérocyclique
L’acétate de benzyle {[3-cyano-4-(2-méthoxyphényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl} contient un groupement cyanoacétamide. Les cyanoacétamides sont des structures privilégiées et servent de précurseurs essentiels pour les composés hétérocycliques. Voici comment ils contribuent :
- Activités biologiques : De nombreux dérivés de la cyanoacétamide présentent des activités biologiques intéressantes. Les chercheurs ont exploré leur potentiel en tant qu’agents chimiothérapeutiques .
Réactivité de la position benzylique
Le groupe benzyle dans ce composé est attaché à la position benzylique. Les halogénures benzyliques (2° et 3°) subissent généralement des réactions via une voie SN1, formant des carbocations stabilisés par résonance. Comprendre ces réactions est crucial pour concevoir des voies de synthèse et comprendre les schémas de réactivité .
Cyanoacétylation des amines
Le groupe cyano dans le composé permet des réactions de cyanoacétylation. Les progrès récents dans les méthodes de préparation se sont concentrés sur les N-cyanoacétamides. Ces composés peuvent être synthétisés en traitant diverses amines aryles ou hétériles avec des cyanoacétates d’alkyle. Ces dérivés jouent un rôle dans la synthèse hétérocyclique et peuvent avoir des applications thérapeutiques .
Synthèse des 1,3-dithiolan-2-ones
Une méthode récente consiste à traiter les cyanoacétamides avec du disulfure de carbone et de l’éthylate de sodium pour obtenir des dithioacétals de cétène. Ces 1,3-dithiolan-2-ones (84) ont des applications potentielles dans la synthèse organique .
Mécanisme D'action
Propriétés
IUPAC Name |
benzyl 2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-27-19-10-6-5-9-16(19)17-11-20(25)24-22(18(17)12-23)29-14-21(26)28-13-15-7-3-2-4-8-15/h2-10,17H,11,13-14H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKDILQHRJEKSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE](/img/structure/B2369449.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)
![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)


![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)

![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)

![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide](/img/structure/B2369467.png)

![4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2369469.png)
